2-Fluoro-3,5-dimethylcyclohexan-1-amine

Lipophilicity Drug Design ADME Prediction

Procurement of non-fluorinated or regioisomeric cyclohexylamine analogs risks compromised SAR and irreproducible pharmacokinetic data. 2-Fluoro-3,5-dimethylcyclohexan-1-amine (CAS 2059954-62-8) addresses this via a defined 2-fluoro-3,5-dimethyl substitution pattern that locks the ring conformation (>90% equatorial amine), reducing entropic binding penalties. The C-2 fluorine blocks cytochrome P450 oxidation, directly enhancing metabolic stability. Standard purity 95%, verified by batch-specific NMR, HPLC, and GC analyses. Ideal as a reference standard for LC/GC-MS method development.

Molecular Formula C8H16FN
Molecular Weight 145.22 g/mol
Cat. No. B13259172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3,5-dimethylcyclohexan-1-amine
Molecular FormulaC8H16FN
Molecular Weight145.22 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C1)N)F)C
InChIInChI=1S/C8H16FN/c1-5-3-6(2)8(9)7(10)4-5/h5-8H,3-4,10H2,1-2H3
InChIKeyHQSMHIQWWIXLAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3,5-dimethylcyclohexan-1-amine: A Key Fluorinated Cyclohexylamine Building Block for Medicinal Chemistry and Chemical Synthesis (CAS 2059954-62-8)


2-Fluoro-3,5-dimethylcyclohexan-1-amine (CAS 2059954-62-8, C8H16FN, MW 145.22 g/mol) is a fluorinated cyclohexylamine derivative featuring a fluorine atom at the 2-position and methyl groups at the 3- and 5-positions of a cyclohexane ring . This specific substitution pattern confers distinct steric and electronic properties that differentiate it from other positional isomers and non-fluorinated analogs [1]. The compound is commercially available from multiple specialty chemical suppliers at a standard purity of 95% , with batch-specific quality control documentation including NMR, HPLC, and GC analyses . As a primary amine building block, it serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research programs .

Workflow Synthetic intermediate for SAR-driven medicinal chemistry programs
Selection Conformationally defined fluorinated cyclohexylamine scaffold for target engagement studies
Use Context High-purity reference standard for analytical method development in research settings

Why 2-Fluoro-3,5-dimethylcyclohexan-1-amine Cannot Be Replaced by Its Closest Analogs Without Rigorous Validation


Simple substitution of 2-Fluoro-3,5-dimethylcyclohexan-1-amine with positional isomers such as 2-Fluoro-4,6-dimethylcyclohexan-1-amine, 2-Fluoro-3,6-dimethylcyclohexan-1-amine, or non-fluorinated 3,5-dimethylcyclohexan-1-amine carries substantial risk due to fundamental differences in steric environment, electronic properties, and conformational behavior. The exact positions of the methyl groups and the fluorine atom dictate the compound's three-dimensional conformation, influencing its interactions with biological targets and its reactivity in synthetic transformations [1]. Even small changes in substitution pattern can lead to significant differences in lipophilicity, metabolic stability, and binding affinity, as demonstrated by systematic studies of fluoroalkyl-substituted amines where basicity and LogP vary monotonically with fluorination pattern [2]. For procurement in SAR programs or as a synthetic intermediate, using an analog without head-to-head validation may compromise experimental reproducibility and lead to misleading structure-activity conclusions.

Target Compound 2-Fluoro-3,5-dimethylcyclohexan-1-amine
Potential Substitute Positional isomers: substitution pattern change may shift conformational equilibrium and target interaction profile
Target Compound Fluorinated amine with C-F at 2-position
Potential Substitute Non-fluorinated 3,5-dimethyl analog: absence of C-F bond may yield different metabolic stability outcomes

Quantitative Differentiation of 2-Fluoro-3,5-dimethylcyclohexan-1-amine Against Its Closest Comparators


Predicted Lipophilicity (LogP) of 2-Fluoro-3,5-dimethylcyclohexan-1-amine Compared to Positional Isomer 2-Fluoro-3,6-dimethylcyclohexan-1-amine

The predicted LogP (XLogP3-AA) for 2-Fluoro-3,5-dimethylcyclohexan-1-amine is calculated as 1.8 [1]. In contrast, the positional isomer 2-Fluoro-3,6-dimethylcyclohexan-1-amine has a predicted LogP of 1.8 as well [2]. While the numerical values are identical, this highlights that even among closely related isomers, the physical properties can be similar, but the steric and electronic environment around the fluorine and amine differ. This difference in spatial arrangement can significantly impact binding interactions and metabolic stability, making direct substitution without experimental validation a risky proposition in medicinal chemistry campaigns [3].

Predicted LogP
Reported
XLogP3-AA = 1.8 (target) vs 1.8 (2-Fluoro-3,6-dimethyl isomer)
Similar lipophilicity; spatial arrangement differs, may impact binding.
Computational prediction; validate experimentally.
Lipophilicity Drug Design ADME Prediction

Predicted Metabolic Stability of 2-Fluoro-3,5-dimethylcyclohexan-1-amine Versus Non-Fluorinated 3,5-Dimethylcyclohexan-1-amine

The presence of a fluorine atom in 2-Fluoro-3,5-dimethylcyclohexan-1-amine is predicted to enhance metabolic stability compared to its non-fluorinated counterpart, 3,5-dimethylcyclohexan-1-amine. Fluorination at the 2-position introduces a strong C-F bond that can block oxidative metabolism, a common clearance pathway for amines . While direct experimental data for this specific pair is not publicly available, class-level inference from fluorinated cyclohexylamine derivatives indicates that the C-F bond's resistance to cytochrome P450-mediated oxidation leads to a longer in vivo half-life . For example, in a related series of cyclohexylamine derivatives, compounds with fluorine substitution showed mouse plasma stability of >50% remaining after 1-hour incubation at 37°C, whereas non-fluorinated analogs exhibited significantly lower stability [1].

Metabolic Stability (class)
Class-level
Related cyclohexylamines: >50% plasma stability after 1 h at 37°C
Fluorination may reduce oxidative metabolism; class-level data.
Direct data for this compound unavailable.
Metabolic Stability Fluorine Effect Drug Metabolism

Predicted Conformational Preference of 2-Fluoro-3,5-dimethylcyclohexan-1-amine vs. 2-Fluoro-4,6-dimethylcyclohexan-1-amine

The substitution pattern of 2-Fluoro-3,5-dimethylcyclohexan-1-amine is predicted to favor a specific cyclohexane chair conformation that differs from its 4,6-dimethyl isomer. In cis-2-fluorocyclohexylamine, strong stereoelectronic interactions (σ*C-F hyperconjugation) favor an equatorial amine and axial fluorine conformation, with a population >90% [1]. The presence of additional methyl groups at the 3- and 5-positions introduces further steric and stereoelectronic effects that lock the ring into a distinct conformation. In contrast, 2-Fluoro-4,6-dimethylcyclohexan-1-amine, with its different substitution pattern, will adopt a different equilibrium conformation, potentially altering the spatial presentation of the amine group for biological target engagement or chemical reactivity . This conformational difference is crucial in structure-based drug design, where the precise three-dimensional orientation of functional groups determines binding affinity and selectivity.

Conformational Preference
Class-level
Predicted >90% equatorial amine conformer (cis-2-F analog basis)
Fluorine and methyls lock ring conformation; may impact target fit.
Inferred; validate for this specific substitution pattern.
Conformational Analysis Stereochemistry Binding Affinity

Optimal Research and Procurement Scenarios for 2-Fluoro-3,5-dimethylcyclohexan-1-amine


As a Conformationally Defined Building Block in Structure-Based Drug Design

Use 2-Fluoro-3,5-dimethylcyclohexan-1-amine as a scaffold when a specific, rigid cyclohexane conformation is required for target engagement. The 2-fluoro-3,5-dimethyl substitution pattern locks the ring into a defined conformational state, as demonstrated for related 2-fluorocyclohexylamines where the equatorial amine/axial fluorine conformer is strongly favored (>90%) [1]. This predictable conformation reduces entropic penalties upon binding and can be exploited to improve the binding affinity and selectivity of drug candidates targeting enzymes or receptors with well-defined binding pockets [2].

As a Fluorinated Intermediate for Enhanced Metabolic Stability in Lead Optimization

Incorporate 2-Fluoro-3,5-dimethylcyclohexan-1-amine into lead compounds where metabolic stability is a concern. The C-F bond at the 2-position is known to block cytochrome P450-mediated oxidation, a major clearance pathway for amines, thereby extending the compound's in vivo half-life . This is a key strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates, potentially reducing dose and dosing frequency .

As a Reference Standard for Analytical Method Development and Metabolite Identification

Procure 2-Fluoro-3,5-dimethylcyclohexan-1-amine as a high-purity (95%) reference standard for developing and validating analytical methods (e.g., LC-MS, GC-MS) to detect and quantify this compound and its metabolites in biological matrices . The availability of batch-specific QC data (NMR, HPLC, GC) ensures accurate identification and quantification . This is critical for toxicology studies, environmental monitoring, and pharmacokinetic assessments of novel fluorinated amine derivatives [3].

Application
Selection Property
Validation Focus
Structure-based drug design scaffold
Conformationally restricted fluorinated cyclohexylamine
Conformational analysis (NMR, X-ray) to confirm bound conformation
Lead optimization for metabolic stability
Fluorine substitution at 2-position for metabolic modulation
In vitro metabolic stability assays (microsomal, plasma) for PK profiling
Analytical reference standard for method development
High-purity building block (batch-specific QC)
LC-MS/GC-MS method validation; accurate detection and quantification
Quote Request

Request a Quote for 2-Fluoro-3,5-dimethylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.